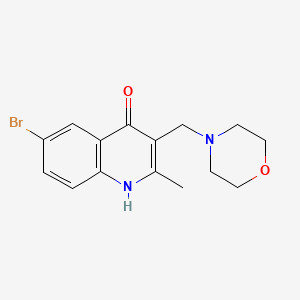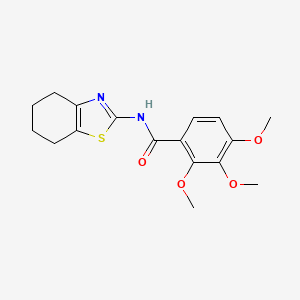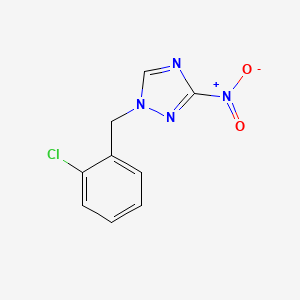
6-bromo-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-bromo-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone, often involves multi-step chemical processes. A common method includes the Buchwald–Hartwig amination, starting from bromoquinolines and heteroarylamines (e.g., morpholine), yielding quinolines at 60–88% yields. This method showcases the efficiency of forming quinoline derivatives via palladium-catalyzed cross-coupling reactions (Bonacorso et al., 2018).
Molecular Structure Analysis
Structural studies of quinolinone derivatives, such as those with bromo and morpholinyl groups, involve X-ray diffraction analyses and theoretical calculations. These analyses help in understanding the coplanarity and binding modes, which are crucial for their potential activity as HIV-1 integrase inhibitors or other biological targets (Vandurm et al., 2009).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, including cyclization and condensation, to form more complex structures. For instance, the synthesis of 6-bromo-2-methyl-3-phenethylquinazolin-4(3H)-one showcases the diversity of reactions these compounds can participate in, demonstrating their reactivity and potential for further functionalization (Mohammadi & Hossini, 2011).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and photophysical properties, are influenced by their molecular structure. Photophysical analyses indicate intraligand and charge-transfer type transitions, relevant for understanding their behavior in different environments and potential applications in fluorescence-based assays (Bonacorso et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, highlight the versatility of quinolinone derivatives. Studies on the synthesis and reactivity of these compounds provide insights into their potential as intermediates for further chemical transformations, possibly leading to new drugs or materials (Wlodarczyk et al., 2011).
特性
IUPAC Name |
6-bromo-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-10-13(9-18-4-6-20-7-5-18)15(19)12-8-11(16)2-3-14(12)17-10/h2-3,8H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXHDAJMBUGSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isobutyl (1S*,5R*)-7-oxo-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B5605370.png)
![N-[4-(dimethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5605376.png)

![(1S*,5R*)-3-[4-(4-fluorophenyl)butanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605393.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5605399.png)
![N-(3,5-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5605411.png)
![N-1,3-benzodioxol-5-yl-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5605420.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605424.png)


![N-[2-(4-fluorophenyl)ethyl]-1-(trans-4-hydroxycyclohexyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5605443.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5605456.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)